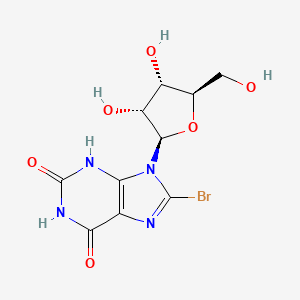
8-Bromoxanthosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA The presence of a bromine atom at the 8th position and a pentofuranosyl sugar moiety attached to the purine base makes it unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol typically involves the bromination of a purine derivative followed by glycosylation. One common method includes:
Bromination: The purine base is brominated using bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform.
Glycosylation: The brominated purine is then reacted with a protected pentofuranosyl donor in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Glycosylation and Deglycosylation: The sugar moiety can be modified or removed, respectively.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 8-substituted purine derivatives.
Oxidation: Formation of purine N-oxides.
Reduction: Formation of dihydropurine derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom at the 8th position enhances its binding affinity to certain enzymes, making it more effective in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Pentofuranosyl-9H-purine-2,6-diamine: Similar structure but with amino groups instead of hydroxyl groups.
8-Bromo-9-pentofuranosyl-3,9-dihydro-1H-purine-2,6-dione: Similar structure but with a different oxidation state.
Uniqueness
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol is unique due to the presence of both the bromine atom and the pentofuranosyl moiety, which confer distinct chemical and biological properties. Its ability to act as a nucleoside analog makes it particularly valuable in medicinal chemistry for the development of therapeutic agents.
Propiedades
Número CAS |
3001-46-5 |
|---|---|
Fórmula molecular |
C10H11BrN4O6 |
Peso molecular |
363.12 g/mol |
Nombre IUPAC |
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O6/c11-9-12-3-6(13-10(20)14-7(3)19)15(9)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H2,13,14,19,20)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
YLAPSBFYSPSPLA-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



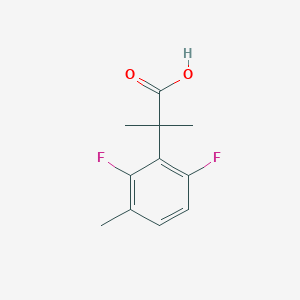

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B13083206.png)
![Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide](/img/structure/B13083227.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B13083235.png)


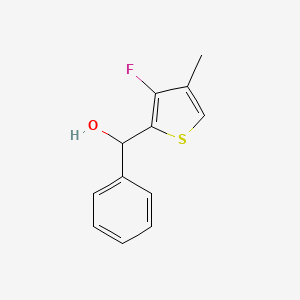
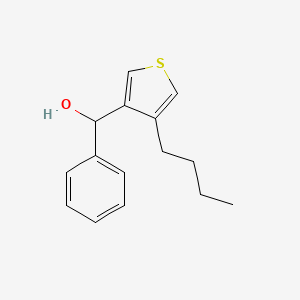
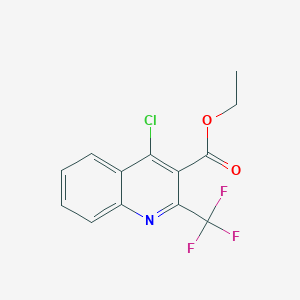
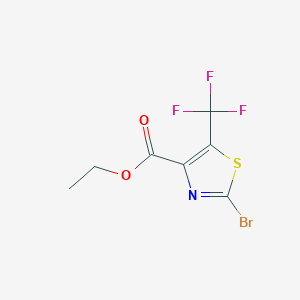
![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
